molecular formula C11H14ClNO2 B1193894 Buclosamide CAS No. 575-74-6

Buclosamide

Cat. No. B1193894
CAS RN: 575-74-6
M. Wt: 227.69 g/mol
InChI Key: ZGJHIFYEQJEUKA-UHFFFAOYSA-N
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Description

Triclosan is a broad-spectrum antibacterial and antifungal agent used in a variety of consumer products. It operates by inhibiting fatty acid synthesis in bacteria, targeting the enoyl-acyl carrier protein reductase enzyme. Its wide application ranges from personal care products to textiles and kitchenware, showcasing its importance in microbial control (McMurry, Oethinger, & Levy, 1998).

Synthesis Analysis

Synthesis of compounds like Triclosan often involves advanced chemical techniques to ensure specificity to the target bacterial enzyme. A practical and convenient method for the synthesis of N-heterocycles shows the complexity and innovation in synthesizing similar compounds, highlighting the mild conditions and complete stereoselectivity achieved in these processes (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding how specific interactions between the compound and its target lead to microbial inhibition. For Triclosan, structural analysis revealed its action as a potent inhibitor, mimicking the natural substrate of the target enzyme (Levy et al., 1999).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are crucial for their antimicrobial action. Triclosan's ability to block lipid synthesis in bacteria, for example, showcases its specific mechanism of action and its effectiveness as a biocide (McMurry, Oethinger, & Levy, 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a significant role in the compound's application in various products. The synthesis and evaluation of molecularly imprinted polymers for Triclosan indicate the importance of these properties in environmental applications and detection (Gao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and degradation pathways, are vital for understanding the environmental impact and safety of these compounds. The occurrence and fate of Triclosan in the environment, its degradation in water treatment plants, and its potential for bioaccumulation highlight the need for careful consideration of these properties in its widespread use (Singer, Müller, Tixier, & Pillonel, 2002).

Scientific Research Applications

  • Specific Scientific Field : Dermatology

  • Results or Outcomes : The results of the application of Buclosamide in this context led to the observation of localized persistent light reactions . These reactions could be cleared by complete shielding and reproduced by exposure .

  • Buclosamide is a compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .
  • It has been mentioned in the context of veterinary use , but specific applications or indications are not detailed .
  • Buclosamide is also mentioned in the context of antifungal applications .
  • Veterinary Use : Buclosamide has been mentioned in the context of veterinary use, but specific applications or indications are not detailed .

  • Antifungal Applications : Buclosamide is also mentioned in the context of antifungal applications .

  • Dermatological Applications : There are products on the market such as Biclo S Cream and Becloderm Cream that contain Buclosamide . These creams are used to treat conditions like eczema and psoriasis . They provide relief from redness, itching, and swelling, remove dead skin cells, and help in softening the skin .

Safety And Hazards

When handling Buclosamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-butyl-4-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHIFYEQJEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206111
Record name Buclosamide [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buclosamide

CAS RN

575-74-6
Record name Buclosamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buclosamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclosamide [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclosamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCLOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
JN Burry - Archives of Dermatology, 1970 - jamanetwork.com
Two cases of localized persistent light reactions from buclosamide (ingredient of Jadit [United Kingdom]) are reported. These reactions have been created on areas of skin easily …
Number of citations: 28 jamanetwork.com
DK Guha, FC Behera, SC Patro - Indian Journal of Dermatology, 1974 - journals.lww.com
Topical therapy with Jadit (buclosamide) in dermatomycoses : Indian Journal of Dermatology Topical therapy with Jadit (buclosamide) in dermatomycoses : Indian Journal of Dermatology …
Number of citations: 1 journals.lww.com
BK Panja, B Haldar - Indian Journal of Dermatology, 1970 - cabdirect.org
In a trial of 50 patients with dermatomycosis and candidosis results of treatment with 10% buclosamide in an ointment base, with either 2% salicylic acid or 0.5% hydrocortisone acetate …
Number of citations: 3 www.cabdirect.org
DS NAGREH - International Journal of Dermatology, 1976 - Wiley Online Library
… Buclosamide has been reported as a cause of photocontact dermatitis in many countries. This topical antimycotic preparation is used freely in Malaysia and has been found to be the …
Number of citations: 6 onlinelibrary.wiley.com
MD Barratt, KR Brown - Toxicology letters, 1985 - Elsevier
A simple procedure employing UV spectroscopy is described for testing the ability of chemicals to form covalent conjugates with proteins after irradiation with the appropriate …
Number of citations: 62 www.sciencedirect.com
NJ Neumanna, E Hölzleb, G Plewigc… - Journal of the American …, 2000 - Elsevier
Background: In 1984, the German, Austrian, and Swiss Photopatch Test Group was founded to standardize the photopatch test procedure and to investigate photoallergic reactions, as …
Number of citations: 125 www.sciencedirect.com
YM Olumide - International journal of dermatology, 1987 - Wiley Online Library
Light‐sensitive dermatoses do not constitute a major problem among the black people in Nigeria. In a 10‐year study, only 64 cases (about 0.4% of all dermatologic patients) had light‐…
Number of citations: 27 onlinelibrary.wiley.com
M Bruze, S Fregert - Contact Dermatitis, 1983 - Wiley Online Library
… Only benzocaine, buclosamide, chlorhexidine acetate and chlorhexidine gluconate remained unchanged to the naked eye, and in TLC. The other substances were changed in colour …
Number of citations: 27 onlinelibrary.wiley.com
S Ghosh, CK Jana - The Journal of Organic Chemistry, 2018 - ACS Publications
… O-Me-alibendol 19a and -buclosamide 19b were obtained readily from the reaction of respective secondary amines 18a and 18b, which were prepared from commercially available …
Number of citations: 23 pubs.acs.org
DS Nagreh - Contact dermatitis, 1975 - Wiley Online Library
… The results of the photo-patch tests show that buclosamide (Jadit) gives the largest number of positive results. Buclosamide as the cause of photosensitive dermatitis has been reported …
Number of citations: 8 onlinelibrary.wiley.com

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